
(R)-4-Cbz-3-hydroxymethylmorpholine
Übersicht
Beschreibung
(R)-4-Cbz-3-hydroxymethylmorpholine, also known as (R)-4-Cbz-3-HMM, is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a morpholine derivative that has a chiral center, making it an enantiopure compound. The synthesis of (R)-4-Cbz-3-HMM is a complex process that requires specific reagents and conditions.
Wirkmechanismus
The mechanism of action of (R)-4-Cbz-3-HMM is not fully understood. However, studies have suggested that the compound may exert its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of tumor suppressor genes. Inhibition of HDACs by (R)-4-Cbz-3-HMM may lead to the reactivation of tumor suppressor genes, leading to the inhibition of cancer cell growth. (R)-4-Cbz-3-HMM has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
(R)-4-Cbz-3-HMM has been shown to have several biochemical and physiological effects. Studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. (R)-4-Cbz-3-HMM has also been shown to reduce the production of inflammatory mediators in animal models, leading to a reduction in inflammation. In addition, (R)-4-Cbz-3-HMM has been shown to inhibit the replication of the hepatitis C virus, leading to a reduction in viral load.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-4-Cbz-3-HMM has several advantages for lab experiments. The compound is enantiopure, which makes it useful for studying the effects of stereochemistry on biological activity. In addition, (R)-4-Cbz-3-HMM has been shown to be stable under physiological conditions, making it a useful tool for studying the effects of the compound on cellular processes. However, the synthesis of (R)-4-Cbz-3-HMM is a complex process that requires specialized equipment and expertise in organic chemistry. In addition, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (R)-4-Cbz-3-HMM. One potential direction is the development of analogs of the compound that have improved pharmacokinetic properties. Another direction is the study of the compound's effects on other types of cancer and viral infections. In addition, the mechanism of action of (R)-4-Cbz-3-HMM is not fully understood, and further studies are needed to elucidate the compound's effects on cellular processes. Finally, the compound's potential as a therapeutic agent for inflammatory diseases warrants further investigation.
Conclusion
(R)-4-Cbz-3-hydroxymethylmorpholine is a compound that has gained significant interest in scientific research due to its unique properties. The synthesis of (R)-4-Cbz-3-HMM is a complex process that requires specific reagents and conditions. The compound has been extensively studied for its potential application in medicinal chemistry, and has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. The mechanism of action of (R)-4-Cbz-3-HMM is not fully understood, but studies have suggested that the compound may exert its effects by inhibiting the activity of HDACs and COX-2. (R)-4-Cbz-3-HMM has several advantages for lab experiments, but also has limitations due to its limited solubility in aqueous solutions. There are several future directions for the study of (R)-4-Cbz-3-HMM, including the development of analogs with improved pharmacokinetic properties and further investigation into the compound's effects on cellular processes.
Wissenschaftliche Forschungsanwendungen
(R)-4-Cbz-3-HMM has been extensively studied for its potential application in medicinal chemistry. It has been reported to have anti-cancer, anti-inflammatory, and anti-viral properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, (R)-4-Cbz-3-HMM has been shown to reduce inflammation in animal models, making it a potential therapeutic agent for inflammatory diseases. Furthermore, (R)-4-Cbz-3-HMM has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of viral infections.
Eigenschaften
IUPAC Name |
benzyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-8-12-10-17-7-6-14(12)13(16)18-9-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIAPFRJARUCGP-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441717-93-7 | |
| Record name | Phenylmethyl (3R)-3-(hydroxymethyl)-4-morpholinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=441717-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B1518399.png)
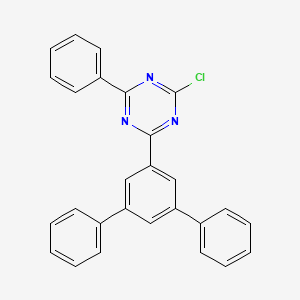
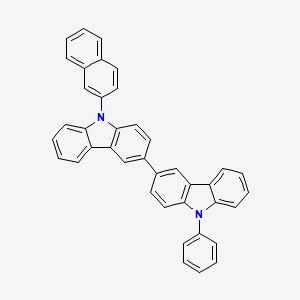
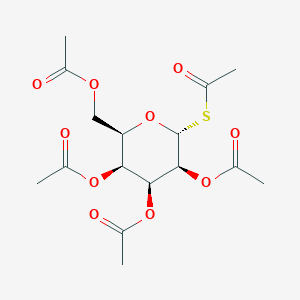
![2-[(Z)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one](/img/structure/B1518420.png)
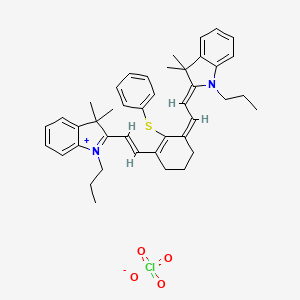
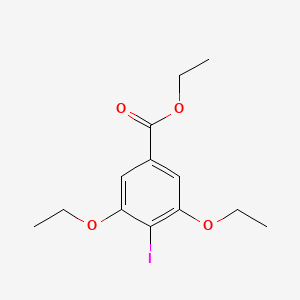
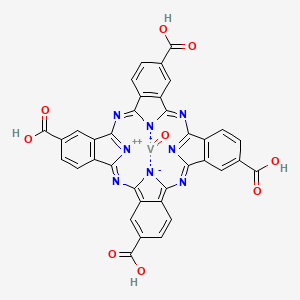
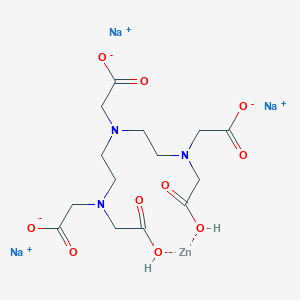
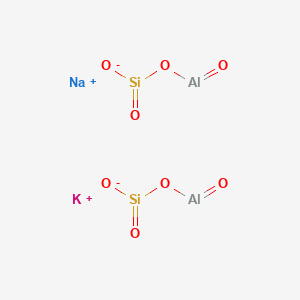
![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)
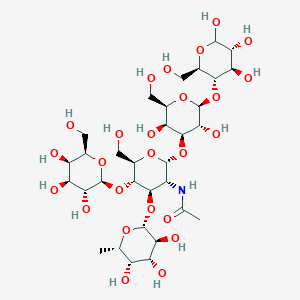
![(R)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B1518448.png)

